(2-Bromo-3-fluorophenoxy)trimethylsilane
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Overview
Description
(2-Bromo-3-fluorophenoxy)trimethylsilane is an organosilicon compound with the molecular formula C9H12BrFOSi and a molecular weight of 263.18 g/mol . This compound is characterized by the presence of a bromine atom, a fluorine atom, and a trimethylsilane group attached to a phenoxy ring. It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3-fluorophenoxy)trimethylsilane typically involves the reaction of 2-bromo-3-fluorophenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
2-Bromo-3-fluorophenol+Trimethylsilyl chloride→this compound+Hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-3-fluorophenoxy)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Hydrolysis: The trimethylsilane group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions. The reactions are usually conducted in the presence of a base such as potassium carbonate or sodium hydroxide.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the trimethylsilane group.
Major Products Formed
Substitution Reactions: The major products are the substituted phenoxy derivatives.
Coupling Reactions: The major products are biaryl compounds.
Hydrolysis: The major product is 2-bromo-3-fluorophenol.
Scientific Research Applications
(2-Bromo-3-fluorophenoxy)trimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its ability to undergo various substitution and coupling reactions makes it valuable in the development of new materials and pharmaceuticals.
Biology: It is used in the synthesis of bioactive compounds and molecular probes for studying biological processes.
Medicine: It is involved in the development of new drugs and therapeutic agents
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2-Bromo-3-fluorophenoxy)trimethylsilane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling reactions, where the palladium catalyst facilitates the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-3-fluorophenoxy)(tert-butyl)dimethylsilane: This compound has a similar structure but with a tert-butyl group instead of a trimethylsilane group.
(2-Bromo-3-fluorophenoxy)dimethylsilane: This compound has a dimethylsilane group instead of a trimethylsilane group.
Uniqueness
(2-Bromo-3-fluorophenoxy)trimethylsilane is unique due to the presence of the trimethylsilane group, which imparts specific reactivity and stability to the compound. The trimethylsilane group can be easily hydrolyzed, making it a useful protecting group in organic synthesis. Additionally, the combination of bromine and fluorine atoms on the phenoxy ring provides unique electronic properties that can be exploited in various chemical reactions.
Biological Activity
(2-Bromo-3-fluorophenoxy)trimethylsilane is an organosilicon compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a phenoxy group substituted with bromine and fluorine atoms, along with a trimethylsilyl group. The presence of these substituents significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to act as a nucleophile or electrophile in various chemical reactions. The bromine and fluorine atoms enhance the reactivity of the phenyl ring, allowing it to participate in a wide range of transformations. The trimethylsilyl group contributes stability and facilitates the formation of reactive intermediates, which can interact with biological targets such as enzymes or receptors.
Antimicrobial Properties
Research indicates that compounds containing halogenated phenyl groups often exhibit antimicrobial activities. For instance, similar compounds have shown effectiveness against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Enzyme Inhibition
This compound may also act as an inhibitor for specific enzymes. The fluorine atom's electronegativity can enhance binding affinity to enzyme active sites, potentially leading to increased potency in inhibiting enzymatic reactions. Such properties are crucial for developing therapeutic agents targeting diseases where enzyme modulation is beneficial .
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
- Antitumor Activity : A study on fluorinated phenyl compounds revealed significant antitumor properties when tested against cancer cell lines. The bromine and fluorine substituents were found to enhance cytotoxicity compared to non-substituted analogs .
- Neurotransmitter Reuptake Inhibition : Compounds with similar structures have been shown to inhibit the reuptake of neurotransmitters like serotonin, suggesting potential applications in treating mood disorders .
Table 1: Biological Activities of Related Compounds
Properties
Molecular Formula |
C9H12BrFOSi |
---|---|
Molecular Weight |
263.18 g/mol |
IUPAC Name |
(2-bromo-3-fluorophenoxy)-trimethylsilane |
InChI |
InChI=1S/C9H12BrFOSi/c1-13(2,3)12-8-6-4-5-7(11)9(8)10/h4-6H,1-3H3 |
InChI Key |
ZLPSHHLLHBDHQY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=C(C(=CC=C1)F)Br |
Origin of Product |
United States |
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